6-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine
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Overview
Description
6-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H4BrClF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination of 2-(chloromethyl)-3-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-2-(chloromethyl)-3-(trifluoromethyl)pyridine, while oxidation can produce this compound N-oxide.
Scientific Research Applications
6-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity and specificity towards these targets, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(trifluoromethyl)pyridine
- 2-Bromo-6-iodopyridine
- 6-Bromo-2-pyridinecarbonitrile
Uniqueness
6-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the pyridine ring. This specific arrangement imparts distinct chemical reactivity and properties, making it a versatile intermediate in various synthetic applications. Compared to similar compounds, it offers a broader range of functionalization possibilities and enhanced stability under different reaction conditions.
Properties
Molecular Formula |
C7H4BrClF3N |
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Molecular Weight |
274.46 g/mol |
IUPAC Name |
6-bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4BrClF3N/c8-6-2-1-4(7(10,11)12)5(3-9)13-6/h1-2H,3H2 |
InChI Key |
FRMIMURQYLLGKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)CCl)Br |
Origin of Product |
United States |
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